

# Application Notes and Protocols: The Role of GSK2973980A in Postprandial Lipid Excursion Models

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## Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

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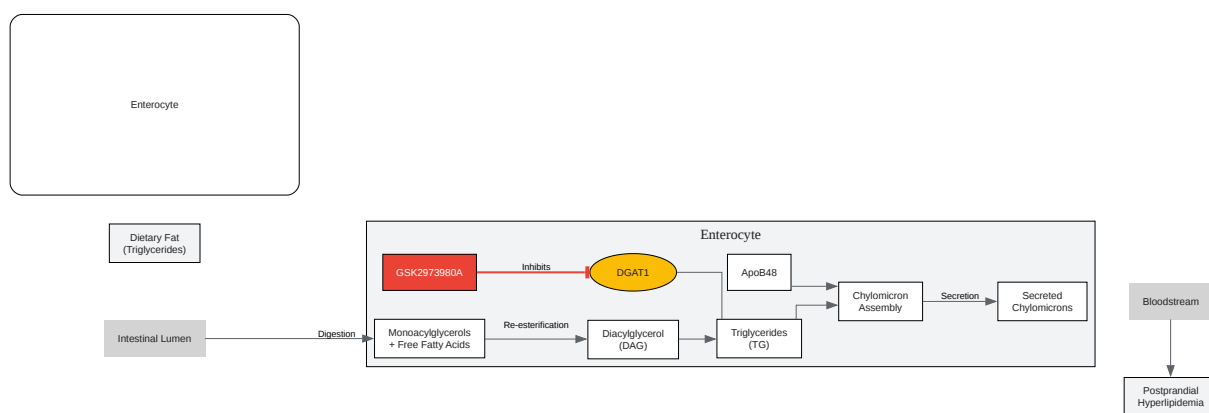
## Introduction

Postprandial hyperlipidemia, the elevation of triglyceride-rich lipoproteins in the blood following a meal, is a significant and independent risk factor for cardiovascular disease. The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a pivotal role in the final step of triglyceride synthesis within the enterocytes of the small intestine, making it a key target for therapeutic intervention. **GSK2973980A** is a potent and selective inhibitor of DGAT1, developed to mitigate postprandial lipid excursion. These application notes provide a comprehensive overview of the mechanism of action of **GSK2973980A** and detailed protocols for its evaluation in preclinical postprandial lipid excursion models.

## Mechanism of Action of GSK2973980A

**GSK2973980A** exerts its therapeutic effect by specifically inhibiting the DGAT1 enzyme in the endoplasmic reticulum of enterocytes. This inhibition disrupts the synthesis of triglycerides from dietary monoacylglycerols and fatty acids. As a consequence, the assembly and secretion of chylomicrons, the primary carriers of dietary lipids into the bloodstream, are significantly reduced. This leads to a blunted postprandial spike in plasma triglycerides.

Furthermore, the inhibition of DGAT1 can lead to an accumulation of lipids in the distal intestine, which in turn stimulates the release of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone known to delay gastric emptying and promote satiety, contributing to the overall beneficial metabolic effects of DGAT1 inhibition.



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**Caption:** Signaling pathway of **GSK2973980A** in inhibiting postprandial lipemia.

## Quantitative Data from Preclinical Models

The efficacy of **GSK2973980A** in reducing postprandial lipid excursion has been demonstrated in rodent models. The following tables summarize the key quantitative findings from a representative study in mice.

Table 1: Effect of **GSK2973980A** on Postprandial Plasma Triglycerides in an Oral Fat Tolerance Test (OFTT) in Mice

Treatment Group	Dose (mg/kg)	Peak Plasma Triglyceride (mg/dL)	% Inhibition of Peak Triglyceride	Area Under the Curve (AUC) of Plasma Triglyceride (mg/dL*h)	% Inhibition of AUC
Vehicle Control	-	350 ± 25	-	850 ± 50	-
GSK2973980 A	3	210 ± 20	40%	510 ± 40	40%
GSK2973980 A	10	140 ± 15	60%	340 ± 30	60%
GSK2973980 A	30	88 ± 10	75%	213 ± 25	75%

Data are presented as mean ± SEM.

Table 2: Effect of **GSK2973980A** on Postprandial Apolipoprotein B48 (ApoB48) in Mice

Treatment Group	Dose (mg/kg)	Peak Plasma ApoB48 (µg/mL)	% Inhibition of Peak ApoB48
Vehicle Control	-	12.5 ± 1.0	-
GSK2973980A	10	6.8 ± 0.7	45.6%
GSK2973980A	30	4.4 ± 0.5	64.8%

Data are presented as mean ± SEM.

## Experimental Protocols

## Oral Fat Tolerance Test (OFTT) in Mice

This protocol is designed to assess the in vivo efficacy of **GSK2973980A** in a postprandial lipid excursion model.

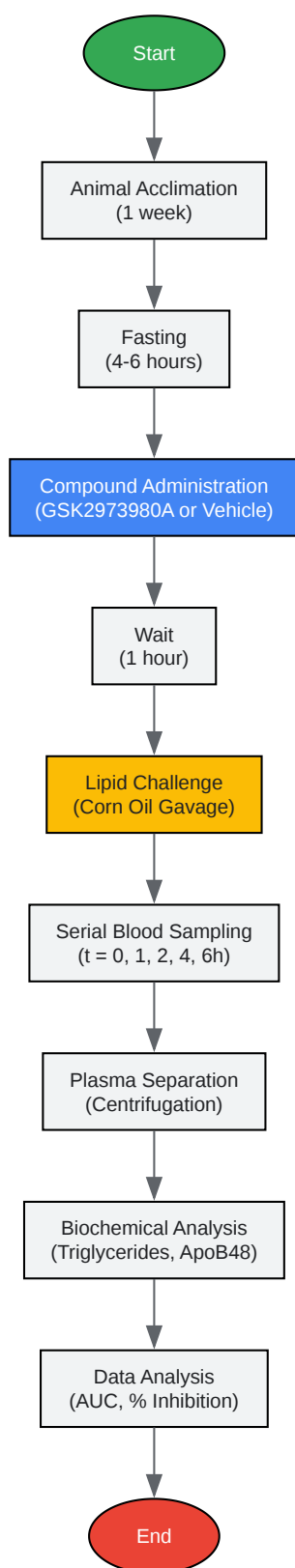
Materials:

- **GSK2973980A**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male C57BL/6 mice (8-10 weeks old)
- Corn oil or other appropriate lipid source
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated capillary tubes)
- Centrifuge
- Plasma triglyceride and ApoB48 assay kits

Protocol:

- **Animal Acclimation:** House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
- **Fasting:** Fast the mice for 4-6 hours before the start of the experiment. This duration is sufficient to reach a basal lipid state without inducing significant metabolic stress.
- **Compound Administration:**
  - Prepare a suspension of **GSK2973980A** in the chosen vehicle at the desired concentrations.
  - Administer **GSK2973980A** or vehicle to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

- **Lipid Challenge:** One hour after compound administration, administer a bolus of corn oil (e.g., 10 mL/kg) to each mouse via oral gavage.
- **Blood Sampling:**
  - Collect a baseline blood sample (t=0) from the tail vein or retro-orbital sinus immediately before the lipid challenge.
  - Collect subsequent blood samples at regular intervals post-lipid challenge (e.g., 1, 2, 4, and 6 hours).
  - Collect blood into EDTA-coated tubes to prevent coagulation.
- **Plasma Separation:** Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
- **Biochemical Analysis:**
  - Measure plasma triglyceride concentrations using a commercially available enzymatic assay kit.
  - Measure plasma ApoB48 concentrations using a specific ELISA kit.
- **Data Analysis:**
  - Plot the mean plasma triglyceride and ApoB48 concentrations over time for each treatment group.
  - Calculate the area under the curve (AUC) for the plasma triglyceride and ApoB48 profiles.
  - Determine the percentage inhibition of peak lipid levels and AUC for the **GSK2973980A**-treated groups relative to the vehicle control group.



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